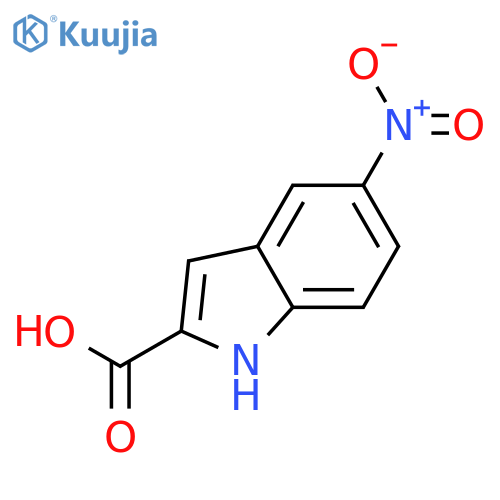

Cas no 16730-20-4 (5-nitro-1H-indole-2-carboxylic acid)

16730-20-4 structure

商品名:5-nitro-1H-indole-2-carboxylic acid

5-nitro-1H-indole-2-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 5-Nitro-1H-indole-2-carboxylic acid

- 1H-INDOLE-2-CARBOXYLIC ACID, 5-NITRO-

- 5-NITROINDOLE-2-CARBOXYLICAICD

- 5-Nitroindole-2-carboxylic acid

- 2-Carboxy-5-nitro-1H-indole

- 5-nitro-2-indolecarboxylic acid

- 1H-Indole-2-carboxylicacid, 5-nitro-

- 5-Nitroindole-2-carboxylicacid

- NSC520595

- PubChem1710

- zlchem 1340

- IND006

- Jsp003378

- ZLE0118

- 5- nitroindole-2-carboxylic acid

- 5-nitro indole-2-carboxylic acid

- LHFOJSCXLFKDIR-UHFFFAOYSA-N

- 5-nitroindole-2 -carboxylic acid

- SCHEMBL1156515

- AMY7810

- N1036

- A3706

- MFCD00236372

- FT-0637410

- EN300-49926

- DTXSID00325861

- PS-5264

- GID

- N-3298

- NSC-520595

- Z596250850

- 16730-20-4

- AKOS002664592

- CS-W019506

- SY032014

- AB05396

- 5-nitro-1H-indole-2-carboxylicacid

- AC-1540

- DB-001318

- 2-Indolecarboxylic acid, 5-nitro-

- 5-nitro-1H-indole-2-carboxylic acid

-

- MDL: MFCD00236372

- インチ: 1S/C9H6N2O4/c12-9(13)8-4-5-3-6(11(14)15)1-2-7(5)10-8/h1-4,10H,(H,12,13)

- InChIKey: LHFOJSCXLFKDIR-UHFFFAOYSA-N

- ほほえんだ: O([H])C(C1=C([H])C2C([H])=C(C([H])=C([H])C=2N1[H])[N+](=O)[O-])=O

計算された属性

- せいみつぶんしりょう: 206.03300

- どういたいしつりょう: 206.033

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 15

- 回転可能化学結合数: 1

- 複雑さ: 288

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 互変異性体の数: 5

- ひょうめんでんか: 0

- 疎水性パラメータ計算基準値(XlogP): 2.1

- トポロジー分子極性表面積: 98.9

じっけんとくせい

- 色と性状: No data available

- 密度みつど: 1.6±0.1 g/cm3

- ゆうかいてん: >300°C

- ふってん: 520.8°C at 760 mmHg

- フラッシュポイント: 268.8±24.6 °C

- PSA: 98.91000

- LogP: 2.29750

5-nitro-1H-indole-2-carboxylic acid セキュリティ情報

- シグナルワード:Warning

- 危害声明: H302+H312+H332

- 警告文: P280

- セキュリティの説明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

-

危険物標識:

- ちょぞうじょうけん:Sealed in dry,Room Temperature

- 危険レベル:IRRITANT

5-nitro-1H-indole-2-carboxylic acid 税関データ

- 税関コード:2933990090

- 税関データ:

中国税関番号:

2933990090概要:

293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

5-nitro-1H-indole-2-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1066183-100g |

5-Nitro-1H-indole-2-carboxylic acid |

16730-20-4 | 98% | 100g |

¥5967 | 2023-04-15 | |

| eNovation Chemicals LLC | K12227-5g |

5-NITROINDOLE-2-CARBOXYLIC ACID |

16730-20-4 | >95% | 5g |

$195 | 2023-09-04 | |

| eNovation Chemicals LLC | K12227-25g |

5-NITROINDOLE-2-CARBOXYLIC ACID |

16730-20-4 | >95% | 25g |

$495 | 2023-09-04 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1066183-5g |

5-Nitro-1H-indole-2-carboxylic acid |

16730-20-4 | 98% | 5g |

¥406 | 2023-04-15 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ2225-10G |

5-nitro-1H-indole-2-carboxylic acid |

16730-20-4 | 95% | 10g |

¥ 1,273.00 | 2023-04-14 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-278289-1 g |

5-Nitroindole-2-carboxylic acid, |

16730-20-4 | 1g |

¥677.00 | 2023-07-11 | ||

| Ambeed | A124735-10g |

5-Nitro-1H-indole-2-carboxylic acid |

16730-20-4 | 97% | 10g |

$125.0 | 2024-04-23 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N28620-25g |

5-Nitro-1H-indole-2-carboxylic acid |

16730-20-4 | 25g |

¥1716.0 | 2021-09-04 | ||

| TRC | N496285-100mg |

5-Nitroindole-2-carboxylic Acid |

16730-20-4 | 100mg |

$ 80.00 | 2022-06-03 | ||

| Chemenu | CM103249-10g |

5-Nitro-1H-indole-2-carboxylic acid |

16730-20-4 | 95%+ | 10g |

$*** | 2023-03-30 |

5-nitro-1H-indole-2-carboxylic acid 関連文献

-

Angelina Z. Monroe,William H. Gordon,Jared S. Wood,Gary E. Martin,Jeremy B. Morgan,R. Thomas Williamson Chem. Commun., 2021,57, 5658-5661

-

James K. Harper,David M. Grant Phys. Chem. Chem. Phys., 2007,9, 6083-6097

-

Kinga Suwinska,Anthony W. Coleman CrystEngComm, 2008,10, 1302-1304

16730-20-4 (5-nitro-1H-indole-2-carboxylic acid) 関連製品

- 10242-00-9(6-Nitro-1H-indole-2-carboxylic Acid)

- 16732-60-8(4-Nitroindole-2-carboxylic Acid)

- 6960-45-8(CRT0044876)

- 164394-23-4(1,10-Phenanthroline-2,9-dicarboxylicacid, 5-nitro-)

- 1806145-50-5(6-Amino-3-(aminomethyl)-4-fluoro-2-(trifluoromethoxy)pyridine)

- 1226446-44-1(N-methyl-2-({5-phenyl-1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamide)

- 624-75-9(Iodoacetonitrile)

- 1706461-47-3(6-(Difluoromethyl)-9H-purin-2-amine)

- 2169157-30-4(5,5-dimethyl-1,9-dioxa-3-azaspiro5.5undecane-2-carboxylic acid)

- 651-34-3(4,5-Bis(trifluoromethyl)imidazole)

推奨される供給者

Amadis Chemical Company Limited

(CAS:16730-20-4)5-nitro-1H-indole-2-carboxylic acid

清らかである:99%/99%

はかる:25g/100g

価格 ($):238.0/842.0